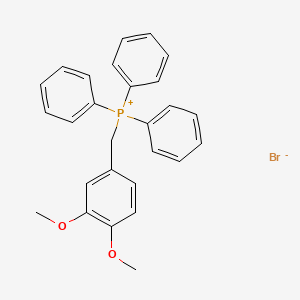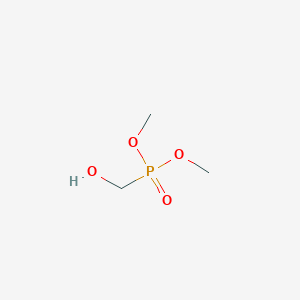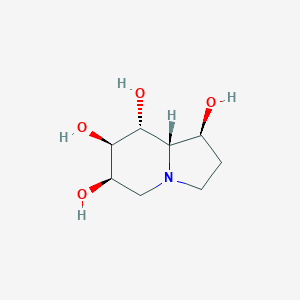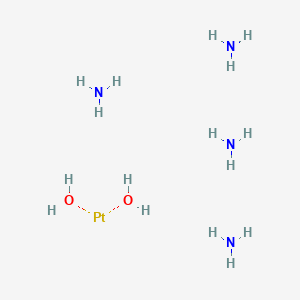
1-Fluoro-3-isocyanato-2-methylbenzene
描述
1-Fluoro-3-isocyanato-2-methylbenzene is an organic compound with the chemical formula C8H6FNO. It is a derivative of benzene, where a fluorine atom, an isocyanate group, and a methyl group are substituted on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
准备方法
The synthesis of 1-Fluoro-3-isocyanato-2-methylbenzene typically involves the reaction of 3-fluoro-2-methylaniline with triphosgene in the presence of a base such as sodium bicarbonate. The reaction is carried out in dichloromethane at low temperatures (0°C) to ensure the stability of the intermediate products . The general reaction scheme is as follows:
- Dissolve 3-fluoro-2-methylaniline in dichloromethane.
- Add an aqueous solution of sodium bicarbonate.
- Introduce triphosgene to the reaction mixture.
- Stir the reaction mixture at 0°C for one hour.
- Extract the product with dichloromethane and purify it by precipitation with hexane.
Industrial production methods may involve similar steps but are optimized for larger scales and higher yields.
化学反应分析
1-Fluoro-3-isocyanato-2-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine and isocyanate groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-Fluoro-3-isocyanato-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.
Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: It is used in the production of polymers and coatings, where its reactivity with nucleophiles is exploited to create durable materials
作用机制
The mechanism of action of 1-Fluoro-3-isocyanato-2-methylbenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reaction forms stable urea or carbamate linkages, which can modify the properties of the target molecules. The fluorine atom also influences the reactivity of the compound by stabilizing the negative charge on the aromatic ring during electrophilic substitution reactions .
相似化合物的比较
1-Fluoro-3-isocyanato-2-methylbenzene can be compared with other similar compounds, such as:
1-Fluoro-2-isocyanato-3-methylbenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Fluoro-2-methylphenyl isocyanate: Another isomer with distinct properties and uses.
4-Fluorobenzyl isocyanate: A related compound with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specialized applications in synthesis and material science .
属性
IUPAC Name |
1-fluoro-3-isocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJRWBPYWYAGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497164 | |
| Record name | 1-Fluoro-3-isocyanato-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60221-81-0 | |
| Record name | 1-Fluoro-3-isocyanato-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-methylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


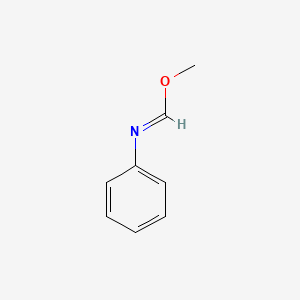
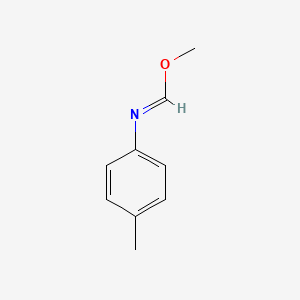
![2-Chlorobenzo[d]thiazole-5-sulfonyl chloride](/img/structure/B1366964.png)



